molecular formula C16H25N2NaO5S B1662319 Cilastatin sodium CAS No. 81129-83-1

Cilastatin sodium

Katalognummer: B1662319
CAS-Nummer: 81129-83-1
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: QXPBTTUOVWMPJN-QBNHLFMHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Degradation Pathways and Products

Cilastatin sodium undergoes degradation under oxidative, hydrolytic, and thermal conditions, forming distinct impurities ( ):

Oxidative Degradation

Exposure to oxygen induces:

  • Sulfoxide Formation : Oxidation of the thioether group produces diastereomers Cil-A1 and Cil-A2 ([Scheme 1] ).

  • Double Bond Migration : Converts the Z-isomer to the E-isomer, forming Cil-G .

Major Oxidative Impurities

ImpurityStructureFormation Condition
Cil-A1(Z)-7-[(RS)-[(2R)-2-amino-2-carboxyethyl]sulfinyl]-hept-2-enoic acid5–20% headspace oxygen
Cil-A2Epimer of Cil-A1 at sulfurOxygen-rich environments
Cil-G(E)-(2RS)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-hept-3-enoic acidThermal stress + oxygen

Hydrolytic Degradation

  • pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions, forming hydrolyzed derivatives .

  • Water-Mediated Instability : Free water content >0.2% accelerates hydrolysis, even at low total moisture levels .

Oxygen and Moisture

  • Headspace Oxygen (HO) :

    • At 60°C for 30 days:

      • 2% HO → 0.93% total impurities

      • 20% HO → 2.71% total impurities .

    • Nitrogen purging reduces HO, suppressing oxidative degradation .

  • Free Water Content :

    • Drying this compound (free water <0.1%) reduces imipenem degradation by 30% in combination products .

Physical Form and Storage

  • Amorphous State : Hygroscopic nature increases water absorption, necessitating storage at -20°C .

  • Particle Size : Smaller particles (higher surface area) accelerate degradation due to increased oxygen and moisture exposure .

Stability in Parenteral Solutions

In total parenteral nutrition (TPN) solutions:

  • Imipenem vs. Cilastatin Stability :

    Time (hr)Imipenem Recovery (%)Cilastatin Recovery (%)
    0100100
    159598
    246085
  • Visual Changes : Solutions darken to orange within 24 hours, indicating decomposition .

Solubility and Handling

  • Solubility :

    SolventConcentration (mg/ml)
    Water25
    DMSO10 (at 37°C)
  • Storage : -20°C in airtight containers under nitrogen .

This compound’s reactivity is dominated by sulfur oxidation and hydrolytic cleavage, necessitating stringent control of oxygen, moisture, and particle morphology during manufacturing and storage. These insights guide formulation strategies to enhance stability in combination therapies like imipenem/cilastatin .

Vergleich Mit ähnlichen Verbindungen

Cilastatin ist einzigartig in seiner Fähigkeit, die renale Dehydropeptidase I zu hemmen, ohne selbst antibiotische Aktivität zu besitzen . Ähnliche Verbindungen umfassen andere Beta-Lactamase-Inhibitoren wie Clavulanat, Sulbactam und Tazobactam, die in Kombination mit Beta-Lactam-Antibiotika eingesetzt werden, um deren Wirksamkeit zu verbessern . Im Gegensatz zu Cilastatin besitzen diese Inhibitoren eine gewisse intrinsische antibakterielle Aktivität .

Fazit

Cilastatin ist eine wertvolle Verbindung im Bereich der Medizin und der wissenschaftlichen Forschung. Seine Fähigkeit, die renale Dehydropeptidase I zu hemmen und die Wirksamkeit von Imipenem zu verstärken, macht es zu einer wichtigen Komponente bei der Behandlung bakterieller Infektionen

Biologische Aktivität

Cilastatin sodium, a renal dehydropeptidase inhibitor, is primarily known for its role in enhancing the efficacy of the antibiotic imipenem by preventing its degradation. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

  • Chemical Name : (2Z)-7-[[(2R)-2-Amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid sodium salt
  • CAS Number : 81129-83-1
  • Molecular Weight : 337.4 g/mol
  • Mechanism of Action : Cilastatin inhibits renal dehydropeptidase I, an enzyme that hydrolyzes imipenem. By blocking this enzyme, cilastatin prolongs the antibacterial effect of imipenem and reduces nephrotoxicity associated with high doses of imipenem .

Biological Activity

This compound exhibits several important biological activities:

  • Dipeptidase Inhibition : Cilastatin has a Ki value of 0.11 μM for inhibiting dipeptidases such as leukotriene D4 hydrolase and dehydropeptidase I. This inhibition is crucial for preventing the metabolism of leukotriene D4 to leukotriene E4, which has implications in inflammatory responses .
  • Nephroprotective Effects : Cilastatin reduces the toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells, suggesting a protective role against nephrotoxicity .
  • Antibacterial Activity : While cilastatin itself does not possess antibacterial properties, it enhances the effectiveness of imipenem against a wide range of bacteria, including multidrug-resistant strains. Studies have shown that imipenem/cilastatin is effective against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies and Research Findings

Several studies have evaluated the clinical efficacy of imipenem/cilastatin sodium in various infections:

  • Severe Infections Study : A prospective study involving 108 patients with severe infections found that those treated with imipenem/cilastatin had a significantly higher total effective rate (96.30%) compared to controls (85.19%). The infection control time was shorter in the treatment group (2.77 days vs. 3.13 days) with a higher bacterial clearance rate (81.43% vs. 66.22%) .
  • Respiratory Infections in Cancer Patients : In a study involving lung cancer patients with respiratory tract infections, imipenem/cilastatin showed an effectiveness rate of 75%. The bacteriological clearance was significant, with 16 out of 18 strains eliminated in non-operated patients .

Safety Profile

While cilastatin is generally well-tolerated, some adverse effects have been reported:

  • Thrombocytopenia : A case study highlighted thrombocytopenia associated with imipenem/cilastatin in an older patient, emphasizing the need for monitoring platelet counts during treatment .
  • Minor Side Effects : In clinical trials, side effects were reported in only 2% of patients, which were mild and resolved after discontinuation .

Summary Table of Clinical Findings

Study FocusTotal PatientsEffective RateInfection Control Time (days)Bacterial Clearance Rate (%)
Severe Infections10896.302.7781.43
Respiratory Infections (Cancer)7375N/AN/A

Eigenschaften

Key on ui mechanism of action

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.

CAS-Nummer

81129-83-1

Molekularformel

C16H25N2NaO5S

Molekulargewicht

380.4 g/mol

IUPAC-Name

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1

InChI-Schlüssel

QXPBTTUOVWMPJN-QBNHLFMHSA-M

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]

Isomerische SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+]

Kanonische SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+]

Key on ui other cas no.

81129-83-1

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Verwandte CAS-Nummern

82009-34-5 (Parent)

Löslichkeit

1.00e-01 g/L

Synonyme

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilastatin sodium
Reactant of Route 2
Reactant of Route 2
Cilastatin sodium
Reactant of Route 3
Reactant of Route 3
Cilastatin sodium
Reactant of Route 4
Cilastatin sodium
Reactant of Route 5
Reactant of Route 5
Cilastatin sodium
Reactant of Route 6
Reactant of Route 6
Cilastatin sodium
Customer
Q & A

Q1: What is Cilastatin Sodium and what is its primary function?

A1: this compound is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does this compound interact with its target, dehydropeptidase-I?

A2: this compound binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of this compound. [, , , ]

Q5: How does this compound affect the pharmacokinetics of Imipenem?

A5: Co-administration of this compound with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with this compound at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by this compound in the kidneys. []

Q6: Are there any compatibility issues when administering this compound with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and this compound, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While this compound itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and this compound?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and this compound. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and this compound. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.